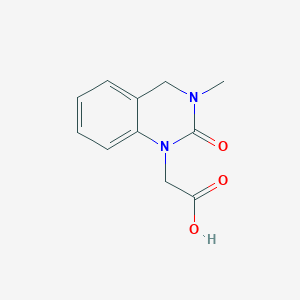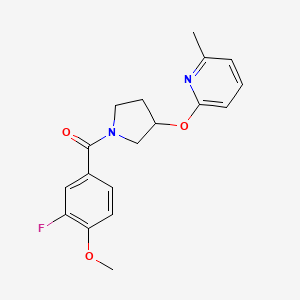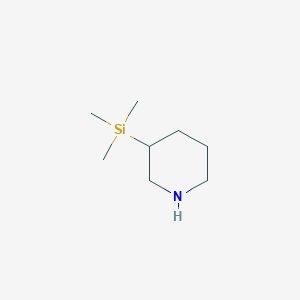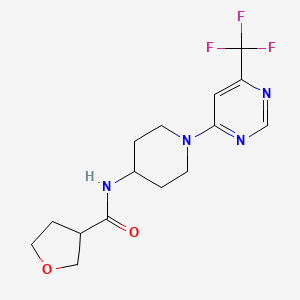![molecular formula C16H20F2N2O2S B2744377 [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415456-93-6](/img/structure/B2744377.png)
[4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as DTMM, is a novel compound that has been synthesized for scientific research purposes. DTMM is a thiomorpholine derivative that has shown promising results in various studies related to its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the cells. [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the AMPK pathway, which is involved in cellular energy homeostasis. [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to reduce the levels of oxidative stress markers such as ROS and MDA. [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to increase the levels of antioxidant enzymes such as SOD and CAT. In addition, [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been found to improve mitochondrial function and reduce apoptosis in cells.
Advantages and Limitations for Lab Experiments
[4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for research. It has shown promising results in various studies related to cancer, inflammation, and neurological disorders. [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also some limitations to using [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone in lab experiments. It is a relatively new compound, and its safety profile has not been fully established. In addition, the exact mechanism of action of [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood, which makes it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. One direction is to further investigate its potential as a therapeutic agent in various diseases. [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has shown promising results in cancer, inflammation, and neurological disorders, and further research is needed to fully understand its potential. Another direction is to elucidate the exact mechanism of action of [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. Understanding the molecular pathways involved in [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone's effects will help in designing more targeted experiments. In addition, further research is needed to establish the safety profile of [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone and to optimize its dosing and administration.
Synthesis Methods
[4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is synthesized by reacting 2,5-difluorobenzyl chloride with morpholine and potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with thiomorpholine and benzaldehyde in dichloromethane to obtain [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. The synthesis of [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
[4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, [4-[(2,5-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
[4-[(2,5-difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2S/c17-13-1-2-14(18)12(9-13)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOYOYHRJWHKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C(C=CC(=C2)F)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2744295.png)

![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)






![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid](/img/structure/B2744312.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2744315.png)
